Benz(a)anthracene-3,4-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-3,4-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts and its role in the study of PAH metabolism and carcinogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benz(a)anthracene-3,4-dihydrodiol can be synthesized through the metabolic oxidation of benz(a)anthracene. This process typically involves the use of liver microsomes and cytochrome P-450 enzymes, which catalyze the oxidation of benz(a)anthracene to its dihydrodiol form . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the compound can be produced in laboratory settings using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-3,4-dihydrodiol undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form diol-epoxides, which are highly reactive and can form DNA adducts.
Reduction: The compound can be reduced back to benz(a)anthracene under certain conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P-450 enzymes, NADPH, and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include diol-epoxides, which are known for their carcinogenic properties due to their ability to form DNA adducts .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-3,4-dihydrodiol is primarily used in scientific research to study the metabolism and carcinogenicity of PAHs. Its applications include:
Chemistry: Understanding the chemical behavior and reactivity of PAH derivatives.
Biology: Studying the metabolic pathways and enzymatic processes involved in PAH metabolism.
Medicine: Investigating the compound’s role in carcinogenesis and its potential impacts on human health.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying environmental pollutants and their degradation
Wirkmechanismus
The mechanism of action of benz(a)anthracene-3,4-dihydrodiol involves its metabolic activation to diol-epoxides, which can bind to DNA and form adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene-1,2-dihydrodiol
- Benz(a)anthracene-5,6-dihydrodiol
- Benz(a)anthracene-8,9-dihydrodiol
- Benz(a)anthracene-10,11-dihydrodiol
Uniqueness
Benz(a)anthracene-3,4-dihydrodiol is unique due to its exceptionally high carcinogenicity compared to other dihydrodiols of benz(a)anthracene. This is attributed to its ability to form highly reactive diol-epoxides that can efficiently bind to DNA and induce mutations .
Eigenschaften
CAS-Nummer |
60967-89-7 |
---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(3S,4S)-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H/t17-,18-/m0/s1 |
InChI-Schlüssel |
KUBYVPFVNKJERF-ROUUACIJSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
Isomerische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C[C@@H]([C@H]4O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
64501-86-6 67335-42-6 |
|
Synonyme |
BA-3,4-dihydrodiol benz(a)anthracene-3,4-dihydrodiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.